NNC-0640

概要

作用機序

NNC0640は、グルカゴン受容体やグルカゴン様ペプチド1受容体の膜貫通ドメインの外表面に結合することで効果を発揮します。この結合は、グルカゴン様ペプチド1によって媒介される環状アデノシン一リン酸の蓄積を阻害し、これらの受容体の活性を調節します。 関与する分子標的には、受容体結合ポケットの特定のアミノ酸残基が含まれます .

準備方法

NNC0640の合成には、テトラゾール環の形成や様々な官能基の導入など、いくつかの段階が含まれます。合成経路は、通常、中間体の調製から始まり、一連の化学反応を経て最終生成物が生成されます。 反応条件は、多くの場合、ジメチルスルホキシドなどの溶媒や塩酸などの試薬を使用することを伴います .

化学反応の分析

科学的研究の応用

NNC0640は、グルカゴン受容体やグルカゴン様ペプチド1受容体を調節する能力から、科学研究で広く使用されています。その用途には以下が含まれます。

化学: アロステリックモジュレーターの化学的性質と反応の研究。

生物学: グルカゴン受容体とグルカゴン様ペプチド1受容体が細胞シグナル伝達や代謝において果たす役割の調査。

医学: これらの受容体を調節することで、2型糖尿病などの疾患に対する潜在的な治療的用途を探求する。

類似化合物との比較

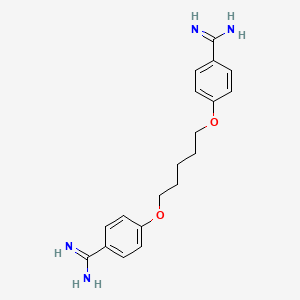

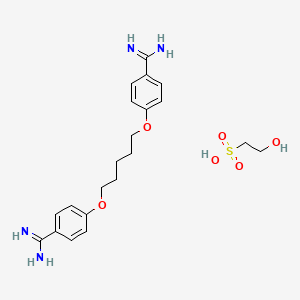

NNC0640は、PF-06372222やMK-0893などの他の負のアロステリックモジュレーターに似ています。 これは、その特定の結合親和性と、標的とする特定の受容体部位においてユニークです。 類似の化合物には以下が含まれます。

PF-06372222: グルカゴン受容体のもう1つの負のアロステリックモジュレーター。

MK-0893: 結合ポケットは類似しているが、構造的特徴が異なるモジュレーター

特性

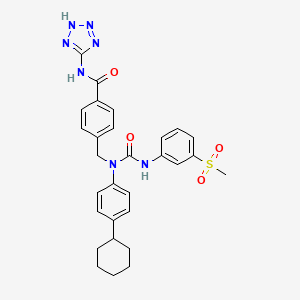

IUPAC Name |

4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(2H-tetrazol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O4S/c1-41(39,40)26-9-5-8-24(18-26)30-29(38)36(25-16-14-22(15-17-25)21-6-3-2-4-7-21)19-20-10-12-23(13-11-20)27(37)31-28-32-34-35-33-28/h5,8-18,21H,2-4,6-7,19H2,1H3,(H,30,38)(H2,31,32,33,34,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTKULJUDJWTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)C(=O)NC3=NNN=N3)C4=CC=C(C=C4)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

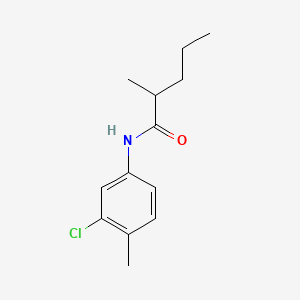

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is NNC0640 and what is its mechanism of action?

A1: NNC0640, also known as 4-{[(4-Cyclohexylphenyl){[3-(Methylsulfonyl)phenyl]carbamoyl}amino]methyl}-N-(1H-Tetrazol-5-Yl)benzamide, is a negative allosteric modulator (NAM) of the human glucagon-like peptide-1 receptor (GLP-1R) []. This means that it binds to the receptor at a site distinct from the orthosteric site where the native ligand, GLP-1, binds. This binding event alters the receptor conformation, reducing its affinity for GLP-1 and decreasing its signaling capacity [].

Q2: How has the structure of the GLP-1R in complex with NNC0640 been elucidated?

A2: Several studies have utilized X-ray crystallography and cryo-electron microscopy (cryo-EM) to determine the structure of the GLP-1R bound to NNC0640 [, , ]. These studies have provided valuable insights into the binding site of NNC0640 within the transmembrane domain of the receptor [, ].

Q3: What is the significance of studying NNC0640 binding to the GLP-1R using NMR spectroscopy?

A3: While X-ray crystallography and cryo-EM provide static snapshots of the receptor-ligand complex, Nuclear Magnetic Resonance (NMR) spectroscopy offers a dynamic perspective. It can reveal information about the flexibility and conformational changes of the receptor in solution, both in the presence and absence of NNC0640 []. This dynamic information is crucial for understanding the allosteric mechanism of NNC0640 and its impact on receptor function.

Q4: What are the challenges and considerations for studying GLP-1R and its interaction with NNC0640 using NMR spectroscopy?

A4: Studying membrane proteins like GLP-1R using solution NMR poses several challenges. These include:

- Stability: Membrane proteins require a lipid-like environment for stability. Studies have explored the use of detergent micelles and nanodiscs to mimic the native membrane environment [].

- Spectral Overlap: Larger proteins like GPCRs result in crowded NMR spectra. Introducing specific isotopic labels, like fluorine-19 (19F), can simplify the spectra and provide site-specific information [].

Q5: How does NNC0640 contribute to the stability of GLP-1R in the context of NMR studies?

A5: Interestingly, the presence of NNC0640 significantly enhances the stability of the GLP-1R, particularly its transmembrane domain (GLP-1R[TMD]) []. This increased stability is crucial for conducting the long-duration NMR experiments required to probe the receptor's dynamics and interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1679280.png)